Alternariol 9-Methyl Ether 3-Sulfate Ammonium Salt
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Overview
Description
Alternariol9-MethylEther3-SulfateAmmoniumSalt is a derivative of alternariol, a mycotoxin produced by the Alternaria species of fungi. This compound is known for its potential toxicological effects and is often studied in the context of food safety and environmental contamination. Alternariol and its derivatives, including Alternariol9-MethylEther3-SulfateAmmoniumSalt, are commonly found as contaminants in cereals, fruits, and other agricultural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alternariol9-MethylEther3-SulfateAmmoniumSalt typically involves the methylation of alternariol followed by sulfation. The methylation process can be achieved using methyl iodide in the presence of a base such as potassium carbonate. The sulfation step involves the reaction of the methylated alternariol with sulfur trioxide-pyridine complex in an aprotic solvent like dimethylformamide (DMF). The final product is then neutralized with ammonium hydroxide to obtain the ammonium salt form .
Industrial Production Methods
Industrial production of Alternariol9-MethylEther3-SulfateAmmoniumSalt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Alternariol9-MethylEther3-SulfateAmmoniumSalt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert it back to its parent compound, alternariol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can react with the sulfate group under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinones, reduced alternariol derivatives, and substituted alternariol compounds .
Scientific Research Applications
Alternariol9-MethylEther3-SulfateAmmoniumSalt has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of mycotoxins and their derivatives in various chemical reactions.
Biology: Researchers study its interactions with biological macromolecules such as proteins and DNA to understand its toxicological effects.
Medicine: It is investigated for its potential anticancer properties and its role in inducing oxidative stress and apoptosis in cancer cells.
Industry: The compound is used in the development of analytical methods for detecting mycotoxins in food and environmental samples
Mechanism of Action
The mechanism of action of Alternariol9-MethylEther3-SulfateAmmoniumSalt involves its interaction with cellular components, leading to oxidative stress and DNA damage. It can form adducts with DNA, causing mutations and potentially leading to carcinogenesis. The compound also affects cellular signaling pathways, including those involved in apoptosis and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Alternariol: The parent compound, known for its toxic effects and presence in contaminated food.
Alternariol-3-Sulfate: Another sulfate derivative with similar toxicological properties.
Alternariol-9-MethylEther: A methylated derivative without the sulfate group.
Uniqueness
Alternariol9-MethylEther3-SulfateAmmoniumSalt is unique due to its combined methylation and sulfation, which affects its solubility, reactivity, and biological activity. This combination makes it a valuable compound for studying the effects of chemical modifications on mycotoxin behavior and toxicity .
Properties
Molecular Formula |
C15H15NO8S |
---|---|
Molecular Weight |
369.3 g/mol |
IUPAC Name |
azane;(7-hydroxy-9-methoxy-1-methyl-6-oxobenzo[c]chromen-3-yl) hydrogen sulfate |
InChI |
InChI=1S/C15H12O8S.H3N/c1-7-3-9(23-24(18,19)20)6-12-13(7)10-4-8(21-2)5-11(16)14(10)15(17)22-12;/h3-6,16H,1-2H3,(H,18,19,20);1H3 |
InChI Key |
FIGMXDRZMRFHRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)OS(=O)(=O)O.N |
Origin of Product |
United States |
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